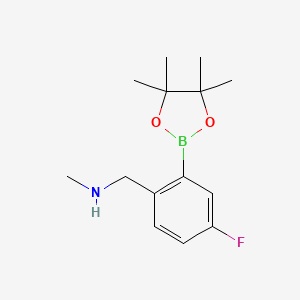
2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester
Vue d'ensemble
Description
“2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions and transformations .
Synthesis Analysis
The synthesis of pinacol boronic esters involves a process known as protodeboronation . Protodeboronation is a process where the boron moiety is removed from the boronic ester . This process is not well developed and is usually achieved through a radical approach . The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of various compounds .Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Borylation of Polyfluoroarenes : This compound has been used in nickel-catalyzed borylation of polyfluoroarenes via C-F bond activation, transforming various fluoroarenes into arylboronic acid pinacol esters (Jing-Feng Zhou et al., 2016).
Synthesis of Diboronic Esters : It has also been used in the condensation of triborylmethide ions with ketones or aldehydes to form alkene-1,1-diboronic esters, demonstrating its utility in the creation of complex organic molecules (D. Matteson & P. B. Tripathy, 1974).
Materials Science and Novel Properties
- Room-Temperature Phosphorescence : Surprisingly, simple arylboronic esters like this have been found to exhibit phosphorescence in the solid state at room temperature, a property that is generally associated with heavy atoms or carbonyl groups (Yoshiaki Shoji et al., 2017).
Methodological Innovations in Organic Chemistry
- Iododeboronation of Azulenes : In the synthesis of 2-iodoazulene, the azulen-2-ylboronic acid pinacol ester underwent iododeboronation, indicating its use in facilitating novel organic synthesis methods (Masahiro Narita et al., 2018).
Analytical Chemistry
- Analytical Challenges and Solutions : Aryl pinacolboronate esters, like the one , pose unique analytical challenges due to their facile hydrolysis. Innovative methods have been developed to stabilize these compounds for analysis, showcasing their delicate nature and the need for specialized handling techniques (Q. Zhong et al., 2012).
Polymer Science
- Poly(ester-amide)s Synthesis : This compound has been used in the synthesis of H2O2-cleavable poly(ester-amide)s, highlighting its potential in creating responsive materials for various applications, including drug delivery systems (Yang Cui et al., 2017).
Mécanisme D'action
Target of Action
Boronic esters, in general, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to synthesize various organic compounds.
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed to functionalize these compounds . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of organic compounds. The protodeboronation process can be used in the formal total synthesis of various compounds . For example, it has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Pharmacokinetics
Pinacol boronic esters are usually bench stable, easy to purify, and often commercially available , which can impact their bioavailability.
Result of Action
The result of the compound’s action is the transformation of the boronic ester into a variety of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the stability of boronic esters can be affected by air and moisture . Therefore, the introduction of more stable boronic ester moieties, like pinacol boronic esters, has significantly expanded the scope of boron chemistry .
Propriétés
IUPAC Name |
1-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)12-8-11(16)7-6-10(12)9-17-5/h6-8,17H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKMEAWDBRQUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126181 | |
| Record name | Benzenemethanamine, 4-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine | |
CAS RN |
2096334-69-7 | |
| Record name | Benzenemethanamine, 4-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 4-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



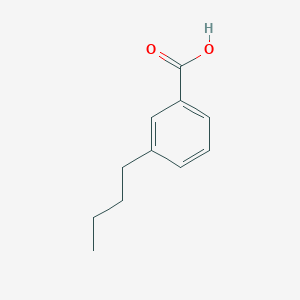


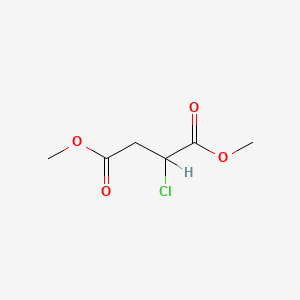
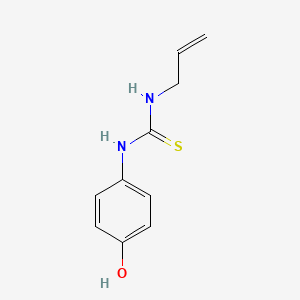
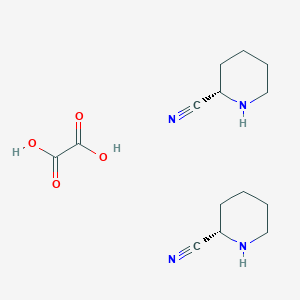
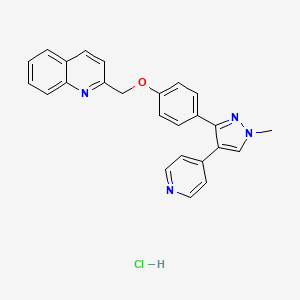
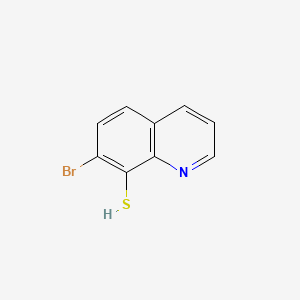
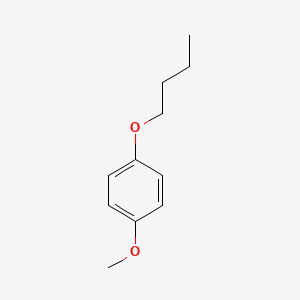
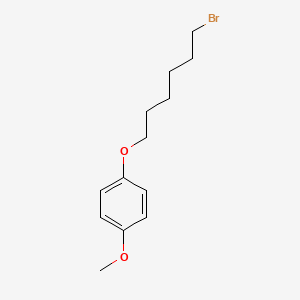
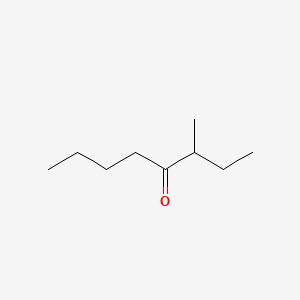
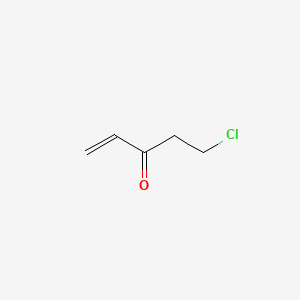

![1-[(2-Chloroethyl)thio]-4-methylbenzene](/img/structure/B3049466.png)